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Compound of Interest

Compound Name: 3-Hydroxy-2-nitrobenzonitrile

Cat. No.: B172818

An In-depth Technical Guide to 3-Hydroxy-2-nitrobenzonitrile: Discovery, Characterization,
and Initial Studies

Executive Summary

This technical guide provides a comprehensive overview of 3-Hydroxy-2-nitrobenzonitrile
(CAS No. 129298-23-3), a substituted aromatic nitrile of interest in medicinal chemistry and
organic synthesis. While detailed primary literature on this specific isomer is emerging, this
document synthesizes available data, theoretical predictions, and established chemical
principles to serve as a foundational resource for researchers. The guide covers the
compound's physicochemical properties, proposes a logical synthetic pathway with a detailed
experimental protocol, and presents an in-depth analysis of its predicted spectroscopic
signature for unambiguous identification. Furthermore, it explores initial findings on its
biological activity, particularly its potential as an anti-tumor agent, and provides standardized
protocols for its handling, safety, and further investigation. This whitepaper is designed to equip
researchers, scientists, and drug development professionals with the critical information
needed to undertake or advance studies involving this promising molecule.

Introduction and Structural Significance

3-Hydroxy-2-nitrobenzonitrile is a poly-functionalized aromatic compound featuring three key
functional groups on a benzene ring: a hydroxyl (-OH), a nitro (-NO2z), and a nitrile (-C=N)
group. The specific ortho- and meta- arrangement of these substituents (hydroxyl at position 3,
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nitro at position 2) creates a unique electronic and steric environment that dictates its chemical
reactivity and biological potential.

e The Nitrile Group: A versatile functional group that can be hydrolyzed to a carboxylic acid,
reduced to an amine, or participate in cycloaddition reactions. It is a common moiety in many
pharmaceutical compounds.

e The Nitro Group: A strong electron-withdrawing group that significantly influences the
molecule's electronic properties and reactivity. The nitroaromatic scaffold is a known
pharmacophore and toxicophore, exhibiting a wide range of biological activities, including
antimicrobial and antineoplastic effects, often through redox-mediated mechanisms.[1][2]

e The Phenolic Hydroxyl Group: A hydrogen-bond donor and potential site for metabolic
modification. Its presence can facilitate interactions with biological targets such as enzyme
active sites.

The interplay of these groups suggests that 3-Hydroxy-2-nitrobenzonitrile could serve as a
valuable building block in organic synthesis or as a lead compound in drug discovery
programs.

Physicochemical and Structural Characterization

Accurate characterization is the cornerstone of any chemical research. This section details the
known and computed properties of 3-Hydroxy-2-nitrobenzonitrile.

Identity and Nomenclature

e IUPAC Name: 3-hydroxy-2-nitrobenzonitrile[3]
e Synonyms: 2-Nitro-3-hydroxy benzonitrile[3][4]

« CAS Number: 129298-23-3[3][5]

e Molecular Formula: C7HaN203[3][5]

e Molecular Weight: 164.12 g/mol [3][5]

« InChl Key: JELNXWUZFOQXGZ-UHFFFAOYSA-N[3]
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Physical Properties

The following table summarizes the key physical and chemical properties of the compound.

Property Value | Description Source
Molecular Formula C7HaN20s3 [31[5]
Molecular Weight 164.12 g/mol [31[5]
Canonical SMILES C1=CC(=C(C(=C1)O)[O-DC#N  [3][5]

Predicted to be a yellowish
Appearance solid, similar to related [61[7]

isomers.

Predicted to be insoluble in
o water and soluble in organic
Solubility [6]
solvents (e.g., ethanol, DMSO,

acetone).

XLogP3 1.1 [3]

Synthesis and Purification

While one source suggests a synthesis from 3,4-dihydroxybenzonitrile and nitric acid, this route
is chemically unlikely to yield the target product.[5] A more plausible approach involves the
direct nitration of a suitable precursor, such as 3-hydroxybenzonitrile.

Expertise & Causality: The synthesis of this specific regioisomer is challenging due to the
competing directing effects of the substituents. The hydroxyl group is a strongly activating
ortho-, para-director, while the nitrile group is a deactivating meta-director. Nitration of 3-
hydroxybenzonitrile would be expected to yield a mixture of isomers, primarily 2-nitro, 4-nitro,
and 6-nitro derivatives. The desired 2-nitro product is formed by substitution ortho to the
powerful hydroxyl director. The key to a successful synthesis lies in controlling the reaction
conditions (temperature, nitrating agent) and employing a robust purification strategy to isolate
the desired isomer from its side products.
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Caption: Proposed workflow for the synthesis and purification of 3-Hydroxy-2-
nitrobenzonitrile.
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Detailed Experimental Protocol (Proposed)

This protocol is a proposed method and requires optimization. It is designed as a self-validating
system, incorporating analytical checks at key stages.

o Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic
stirrer, thermometer, and dropping funnel, add 3-hydroxybenzonitrile (1 eq.). Dissolve the
starting material in concentrated sulfuric acid (H2SOa4) and cool the mixture to 0°C in an ice-
salt bath.

» Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNOs, 1.1
eg.) to concentrated sulfuric acid in a separate cooled flask. Add this nitrating mixture
dropwise to the solution of 3-hydroxybenzonitrile via the dropping funnel, ensuring the
internal temperature does not exceed 5°C.

e Reaction Monitoring (Self-Validation): After the addition is complete, allow the reaction to stir
at 0-5°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC)
using a suitable solvent system (e.g., 30% ethyl acetate in hexanes) to observe the
consumption of the starting material and the formation of new, more polar spots
corresponding to the nitro-isomers.

o Work-up: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice
with vigorous stirring. A precipitate (the crude product mixture) should form.

« Isolation: Collect the crude solid by vacuum filtration and wash thoroughly with cold water
until the filtrate is neutral to pH paper. Dry the solid under vacuum.

« Purification: Purify the crude product by flash column chromatography on silica gel. Elute
with a gradient of ethyl acetate in hexanes. Collect fractions and monitor by TLC to isolate
the desired 2-nitro isomer.

o Characterization (Self-Validation): Combine the pure fractions, remove the solvent under
reduced pressure, and dry the final product. Characterize the purified compound by *H NMR,
13C NMR, and Mass Spectrometry to confirm its identity and purity. Determine the melting
point as a final check of purity.
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Spectroscopic Analysis

Definitive structural elucidation relies on a combination of spectroscopic techniques. As

experimental data is not widely published, this section provides predicted data based on

established principles of spectroscopy.

Predicted 'H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals in the aromatic region,

corresponding to the three protons on the benzene ring, plus a broad signal for the hydroxyl

proton.
Predicted Chemical o .
Proton . Multiplicity Rationale
Shift (6, ppm)
Downfield shift due to
Doublet of doublets deshielding from
H-4 ~7.6-7.8 _ .
(dd) adjacent nitro and
nitrile groups.
Typical aromatic
] proton signal,

H-5 ~7.2-7.4 Triplet () ) ]
influenced by adjacent
protons.

Influenced by ortho
Doublet of doublets hydroxyl group and
H-6 ~7.4-7.6 Y y J _ P
(dd) meta nitro/nitrile
groups.
Exchangeable proton;
) chemical shift is
-OH ~5.0-10.0 Broad singlet (br s)

concentration and

solvent dependent.

Predicted **C NMR Spectroscopy

The carbon NMR spectrum will show seven distinct signals.
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Predicted Chemical Shift

Carbon Rationale
(3, ppm)
C1 (-CN) ~110-115 Location of the nitrile group.
Carbon bearing the strongly
C2 (-NO2) ~145-150 electron-withdrawing nitro
group.
Carbon bearing the hydroxyl
C3 (-OH) ~155-160 _ _
group, shifted downfield.
C4 ~125-130 Aromatic CH carbon.
C5 ~120-125 Aromatic CH carbon.
C6 ~115-120 Aromatic CH carbon.
Nitrile carbon, characteristically
-C=N ~117-120

sharp.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

Expected Wavenumber

Functional Group Appearance
(cm™)
O-H Stretch (phenolic) 3200 - 3600 Broad
C-H Stretch (aromatic) 3000 - 3100 Sharp
C=N Stretch (nitrile) 2220 - 2240 Sharp, strong([8]
N=0O Stretch (asymmetric) 1520 - 1560 Strong
N=0O Stretch (symmetric) 1340 - 1380 Strong
C=C Stretch (aromatic) 1450 - 1600 Medium, multiple bands

Mass Spectrometry
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Mass spectrometry would confirm the molecular weight. The high-resolution mass spectrum
should show a molecular ion peak [M+H]* at m/z 165.0295, corresponding to the formula
C7HsN203".

Initial Biological Activity Assessment

Initial reports suggest that 3-Hydroxy-2-nitrobenzonitrile possesses significant biological
activity.

Anti-Tumor Potential

Systematic studies have indicated that the compound may inhibit the proliferation of tumor
cells.[5] The proposed mechanism involves binding to DNA, which in turn inhibits DNA
synthesis and leads to programmed cell death (apoptosis) or necrosis, depending on the
concentration.[5] This mode of action is plausible, as many nitroaromatic compounds are
known to be bioreduced within cells to reactive species that can damage macromolecules like
DNA.
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Caption: Hypothetical pathway for the induction of apoptosis by 3-Hydroxy-2-
nitrobenzonitrile.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a standardized method to validate the reported anti-tumor activity
against a selected cancer cell line (e.g., HeLa, MCF-7).

e Cell Culture: Culture the chosen cancer cell line in appropriate media (e.g., DMEM with 10%
FBS) in a humidified incubator at 37°C with 5% CO-.
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o Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well
and allow them to adhere overnight.

e Compound Preparation: Prepare a stock solution of 3-Hydroxy-2-nitrobenzonitrile in
DMSO. Create a series of dilutions in the cell culture medium to achieve the desired final
concentrations for treatment.

o Treatment: Remove the old medium from the wells and add 100 pL of the medium containing
various concentrations of the compound. Include wells with medium only (blank), cells with
medium containing DMSO (vehicle control), and cells treated with a known cytotoxic agent
(positive control, e.g., doxorubicin).

¢ Incubation: Incubate the plate for 48-72 hours.

o MTT Addition: Add 10 pL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4
hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

e Solubilization: Add 100 pL of solubilization solution (e.g., acidic isopropanol or DMSO) to
each well to dissolve the formazan crystals.

o Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

o Analysis (Self-Validation): Subtract the blank absorbance from all readings. Calculate the
percentage of cell viability for each concentration relative to the vehicle control. Plot the
viability against the log of the compound concentration to determine the 1Cso value (the
concentration that inhibits 50% of cell growth).

Safety, Handling, and Storage

Proper handling is essential due to the compound's potential hazards.

Hazard Identification

The compound is classified with the following GHS hazard codes:
e GHS Pictogram: GHSO7 (Irritant)[5]

o Hazard Statements:
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[e]

H302: Harmful if swallowed[3][5]

o

H315: Causes skin irritation[3][5]

[¢]

H319: Causes serious eye irritation[3][5]

o

H335: May cause respiratory irritation[3]

o Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338[3][5]

Handling and Personal Protective Equipment (PPE)

o Always handle this compound in a well-ventilated area, preferably within a chemical fume
hood.[9]

o Wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and
chemical-resistant gloves (e.g., nitrile).

e Avoid breathing dust. Do not get in eyes, on skin, or on clothing.[9]

e Wash hands thoroughly after handling.[9]

Storage

» Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6][9]
» Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6]

Conclusion and Future Directions

3-Hydroxy-2-nitrobenzonitrile is a compound with considerable potential, underscored by
initial reports of its anti-tumor activity. While its study is still in the early stages, its unique
structure warrants further investigation.

Future research should focus on:

» Definitive Synthesis: Development and optimization of a regioselective synthesis to produce
the compound in high yield and purity.
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o Full Characterization: Publication of complete, experimentally verified spectroscopic data
(NMR, IR, MS) and physicochemical properties (melting point, solubility).

 Validation of Biological Activity: Rigorous confirmation of its anti-tumor effects across a panel
of cancer cell lines and elucidation of the precise molecular mechanism of action.

e Analogue Development: Using 3-Hydroxy-2-nitrobenzonitrile as a scaffold to synthesize
derivatives to explore structure-activity relationships (SAR) and optimize for potency and
selectivity.

This guide serves as a foundational starting point, providing the necessary theoretical and
practical framework to enable and accelerate future research into this intriguing molecule.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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